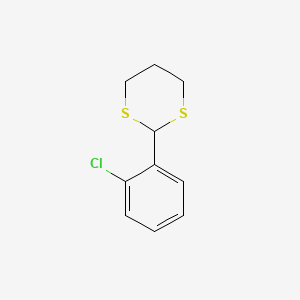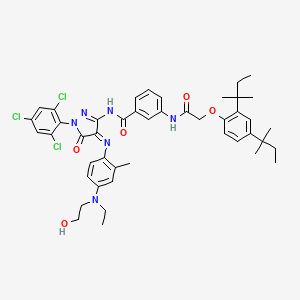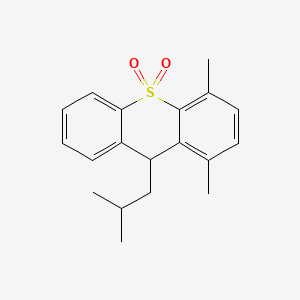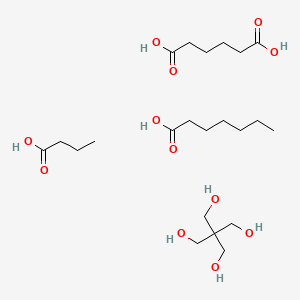![molecular formula C9H8FNO B14469955 N-[2-(4-Fluorophenyl)ethenyl]formamide CAS No. 66166-60-7](/img/structure/B14469955.png)
N-[2-(4-Fluorophenyl)ethenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Fluorophenyl)ethenyl]formamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethenyl formamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethenyl]formamide typically involves the reaction of 4-fluorobenzaldehyde with formamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions
N-[2-(4-Fluorophenyl)ethenyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-[2-(4-Fluorophenyl)ethenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-[2-(4-Fluorophenyl)ethenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in research and therapeutic applications .
類似化合物との比較
Similar Compounds
- N-(4-Fluorophenyl)formamide
- N-(2-(4-Fluorophenyl)-1-((propylamino)carbonyl)ethenyl)-4-methylbenzamide
Uniqueness
N-[2-(4-Fluorophenyl)ethenyl]formamide stands out due to its specific structural features, such as the ethenyl linkage and the presence of a fluorine atom. These characteristics confer unique chemical and biological properties, distinguishing it from other similar compounds .
特性
CAS番号 |
66166-60-7 |
|---|---|
分子式 |
C9H8FNO |
分子量 |
165.16 g/mol |
IUPAC名 |
N-[2-(4-fluorophenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-7H,(H,11,12) |
InChIキー |
IZQMYPIHFKBIAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CNC=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


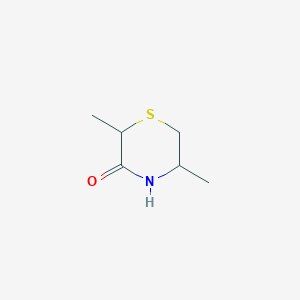
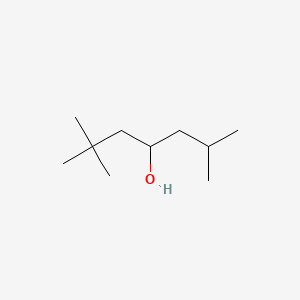

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

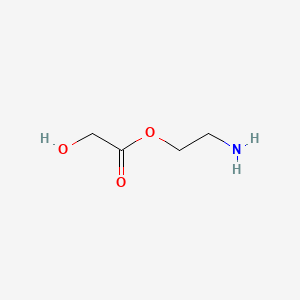
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
